Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a quinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and furan-2-carboxylic acid. Key steps may involve:
Formation of the quinoline core: This can be achieved through various cyclization reactions.
Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.
Coupling with furan-2-carboxylic acid: This step may involve esterification reactions using catalysts and specific solvents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Use of continuous flow reactors: to improve reaction efficiency.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: This may reduce the carbonyl groups to alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Furan derivatives: Such as furan-2-carboxylic acid, which is used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate is unique due to the presence of both quinoline and furan moieties, along with the trifluoromethyl group. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 5-((2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)methyl)furan-2-carboxylate, with the CAS number 1219349-78-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial and anticancer activities, and provides insights into its mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C18H14F3NO4. The compound features a quinoline moiety, which is known for various biological activities, particularly in medicinal chemistry.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar compounds with quinoline structures. For instance, trifluoromethylated quinolones have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds were reported to be around 50 µg/mL, indicating promising antibacterial potential .
Comparative Antibacterial Activity Table
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Trifluoromethyl quinolone derivatives | 50 | Staphylococcus aureus |
Chloramphenicol | 50 | Staphylococcus aureus |
Ampicillin | 25 | Staphylococcus aureus |
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. This compound may exhibit similar effects due to its structural characteristics. Studies on related compounds have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells). For example, certain derivatives have demonstrated IC50 values in the range of 62.37 µg/mL against HeLa cells .
Cytotoxicity Data Table
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | TBD | TBD |
Quinoline derivative A | HeLa | 62.37 |
Quinoline derivative B | HepG2 | TBD |
Quinoline derivative C | Vero | TBD |
The biological activity of this compound is likely mediated through multiple pathways:
- DNA Interaction : Similar quinoline derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antibacterial effects .
- Cell Cycle Arrest : Anticancer compounds often induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is critical for the efficacy of many quinoline-based drugs.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may increase ROS levels in cancer cells, contributing to cytotoxicity.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of quinoline derivatives. For instance, a recent study synthesized new trifluoromethyl-substituted quinolones and assessed their antibacterial activity against various strains of bacteria. The findings indicated that smaller substituents on the quinolone ring led to improved antibacterial potency .
Moreover, research into the structure–activity relationship (SAR) of these compounds suggests that modifications at specific positions on the quinoline ring can significantly enhance their biological activities, including both antibacterial and anticancer effects .
Properties
Molecular Formula |
C18H14F3NO4 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
methyl 5-[[2-methyl-4-oxo-8-(trifluoromethyl)quinolin-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H14F3NO4/c1-10-8-14(23)12-4-3-5-13(18(19,20)21)16(12)22(10)9-11-6-7-15(26-11)17(24)25-2/h3-8H,9H2,1-2H3 |
InChI Key |
PHWHHOYDLYSXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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